molecular formula C24H28N4O2 B605541 App-chminaca CAS No. 1185887-14-2

App-chminaca

Cat. No.: B605541
CAS No.: 1185887-14-2
M. Wt: 404.5 g/mol
InChI Key: DMHWDSGURMXMGE-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APP-CHMINACA involves several key steps. The starting material is typically an indazole-3-carboxylate ester, which undergoes alkylation to produce 1-alkyl-1H-indazole and 2-alkyl-2H-indazole intermediates . The regioselectivity of this reaction is primarily determined by the choice of base. The final product is obtained through a series of reactions including amide formation and cyclohexylmethylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Structural Characteristics Influencing Reactivity

APP-CHMINACA features three reactive regions (Fig. 1):

  • Indazole core (1H-indazole-3-carboxamide)
  • Carboxamide linker connecting to the amino-oxo-phenylethyl (APP) moiety
  • Cyclohexylmethyl (CHM) tail at the 1-position

The IUPAC name (N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide) and SMILES notation (C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N) highlight these functional groups as primary reaction sites.

In Vitro Metabolic Reactions

Two dominant pathways emerge from human/mouse liver microsome studies :

Pathway A: Distal Amide Hydrolysis + CHM Modifications

  • Amide Hydrolysis : Cleavage of the carboxamide bond forms metabolite M1 (m/z 406).
  • CHM Hydroxylation : M1 undergoes mono- (M4.1–M4.5), di- (M6), or tri-hydroxylation (M8) on the cyclohexyl ring.
  • Ketone Formation : Secondary dehydrogenation converts hydroxyl groups to ketones (e.g., M2, M5).

Pathway B: Sequential Hydroxylation of Parent Compound

  • Mono-hydroxylation (M3) : Direct hydroxylation of CHM (m/z 421).
  • Di-/Tri-hydroxylation (M6, M8) : Additional hydroxyl groups added (m/z 437–453).
  • Reductive steps : Minor metabolites via ketone reduction.

Table 1: Metabolic Reactions and Mass Spectrometry Parameters

Reaction TypePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
Parent compound405119, 145, 241, 36030–50
Distal amide hydrolysis (M1)406119, 145, 24150
M1 + CHM hydroxylation (M4.1)422119, 145, 239, 25730–50
Di-hydroxylation (M6.1)437119, 145, 273, 39230–50

Blood Samples :

  • Dominant species : Parent compound (30–180 min post-dose) and M1 (detected up to 300 min).
  • Peak concentrations : Parent (6.0 ng/mL at 30 min), M1 (4.8 ng/mL at 30 min).

Urine Samples :

  • Long-term markers : M4.1–M4.5 (hydroxylated M1 derivatives) detected for >24 hrs.
  • Excretion peaks : M4.2 (m/z 422) at 2.5 hrs (relative abundance 85%).

Table 2: Metabolite Presence in Biological Matrices

MetaboliteBlood AbundanceUrine Abundance
Parent+++
M1+++
M4.1++++
M4.2+++++
M6.1±±

Analytical Techniques for Reaction Profiling

  • LC-MS/MS : Waters Acquity UPLC® with C18 column (2.1 × 150 mm, 5 µm); gradient elution (15%→40% acetonitrile in 7 min) .
  • MRM Detection : QTRAP 5500 mass spectrometer (ESI+), monitoring transitions like 405→119/145/241 .
  • Quantitation : Linear calibration (0.75–100 ng/mL; >0.99), LOD 0.2 ng/mL .

Interspecies Correlation and Relevance to Humans

Scientific Research Applications

Metabolic Profiling

Overview:
Metabolic profiling of APP-CHMINACA is crucial for understanding its biotransformation and potential markers for detection in biological samples. Studies have identified several metabolites formed through enzymatic processes, primarily involving hydrolysis and hydroxylation.

Key Findings:

  • A study conducted on the in vitro metabolism of this compound using human liver microsomes revealed 12 metabolites , categorized into 7 different classes . The predominant transformations included hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl substituent .
  • In vivo studies involving mice indicated that the most significant metabolites in blood were unchanged this compound and those resulting from amide hydrolysis, which were also detected in urine samples .

Forensic Applications

Detection Methods:
The identification of this compound and its metabolites is vital for forensic investigations. Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to detect these compounds in various biological matrices including blood, urine, and hair.

Case Studies:

  • A systematic review highlighted the effectiveness of using hair analysis to evaluate the prevalence of synthetic cannabinoids, including this compound, among drug users. This method provides insights into long-term exposure compared to urine testing, which reflects recent use .
  • Another study focused on developing analytical assays for detecting this compound intake markers in clinical and forensic contexts, emphasizing the importance of understanding its metabolic pathways for accurate toxicological assessments .

Clinical Implications

Toxicological Insights:
Research has indicated that understanding the metabolic pathways of this compound can aid in predicting its pharmacological effects and potential toxicity. The identification of specific metabolites can serve as biomarkers for detecting usage in clinical settings.

Research Applications:

  • The findings from metabolic studies can guide the development of reference materials for laboratories engaged in forensic testing, enhancing the reliability of drug detection methods .
  • The characterization of metabolites not only assists in toxicology but also contributes to pharmacological research aimed at understanding the effects of synthetic cannabinoids on human health.

Summary Table of Metabolites

Metabolite Formation Pathway Abundance Biological Matrix
M1Amide hydrolysisHighBlood, Urine
M2.1Amide hydrolysis + HydroxylationModerateBlood
M6Di-hydroxylated productHighest abundanceUrine
UnchangedDirectly from consumptionSignificantBlood

Comparison with Similar Compounds

Similar Compounds

Uniqueness

APP-CHMINACA is unique due to its specific combination of an indazole core, a cyclohexylmethyl group, and an amide linkage. This structure confers high potency and selectivity for CB1 receptors, distinguishing it from other synthetic cannabinoids .

Biological Activity

App-chminaca, a derivative of the synthetic cannabinoid AB-CHMINACA, has garnered attention due to its pharmacological properties and potential health risks associated with its use. This article delves into the biological activity of this compound, examining its receptor interactions, pharmacodynamics, and toxicological implications.

Chemical Structure and Properties

This compound is structurally similar to other synthetic cannabinoids, characterized by an indazole-3-carboxamide backbone. Its molecular formula is C20H28N4O2C_{20}H_{28}N_{4}O_{2}, with a molecular weight of 356.5 g/mol. The compound acts primarily as a potent agonist at cannabinoid receptors, particularly CB1 and CB2.

Receptor Interaction

Research indicates that this compound exhibits high affinity for cannabinoid receptors:

  • CB1 Receptor : this compound shows an effective concentration (EC50) of 7.4 nM, indicating strong binding affinity comparable to other synthetic cannabinoids like CP55,940 .
  • CB2 Receptor : The compound also interacts with the CB2 receptor but with reduced efficacy compared to CB1, highlighting its selective action .

Pharmacodynamics

In vivo studies have demonstrated that this compound produces effects similar to those of Δ9-tetrahydrocannabinol (THC). In a tetrad test conducted on rodents, it exhibited:

  • Hypothermia
  • Analgesia
  • Catalepsy
  • Reduced spontaneous activity

These effects were dose-dependent and significantly more potent than THC, with some studies reporting up to 58-fold increased potency .

Toxicology and Case Studies

The use of this compound has been linked to various toxicological cases. A systematic review identified multiple instances where synthetic cannabinoids, including this compound, were involved in severe health complications:

  • Case Study Analysis : In one report involving synthetic cannabinoid intoxication, patients exhibited symptoms such as severe agitation, seizures, and respiratory distress. The mainstay of treatment included aggressive sedation and respiratory support .
  • Toxicology Reports : this compound has been detected in toxicology cases across several states in the U.S., raising concerns about its abuse potential and health risks associated with its consumption .

Detection in Biological Matrices

Detection methods for this compound have been explored in various biological matrices:

Matrix TypeDetection MethodFindings
HairLiquid chromatography-mass spectrometry (LC-MS)Difficulties in excluding passive contamination; chronic use detection possible .
BloodImmunoassays and LC-MSLow concentrations found; correlation with symptoms often unclear .
UrineImmunoassaysPresence confirmed but often mixed with other substances .

Q & A

Basic Research Questions

Q. What are the structural characteristics and pharmacological classification of APP-CHMINACA?

this compound is an indole carboxamide synthetic cannabinoid characterized by a fluorinated pentyl side chain and a carboxamide linker. Pharmacologically, it acts as a potent agonist of CB1 and CB2 receptors, with enantiomer-specific activity differences. Structural analysis typically employs techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) .

Q. What methodologies are standard for elucidating the metabolic profile of this compound?

In vitro metabolic studies commonly use human liver microsomes (HLM) incubated with the parent compound, followed by ultra-high-performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) for metabolite identification. This approach detects phase I (e.g., hydroxylation, dehydrogenation) and phase II (e.g., glucuronidation) metabolites, with product ion spectra and accurate mass analysis critical for structural confirmation .

Q. How do enantiomeric differences impact this compound’s receptor activation?

(S)-APP-CHMINACA exhibits significantly higher potency at CB1 receptors (EC₅₀ = 9.72 × 10⁻⁹ M) compared to its (R)-enantiomer (EC₅₀ = 1.3 × 10⁻⁶ M). However, both enantiomers show comparable CB2 receptor activation, suggesting chirality-dependent selectivity for CB1. Experimental validation involves chiral separation via liquid chromatography and functional assays like [³⁵S]GTPγS binding .

Q. What analytical techniques are recommended for detecting this compound in biological matrices?

UHPLC-QTOF-MS is preferred for its high sensitivity and resolution. Stability and recovery studies in serum/plasma require validation parameters (e.g., precision, matrix effects) per FDA guidelines. Complementary methods include gas chromatography-infrared spectroscopy (GC-IR) for structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to address contradictions in this compound’s receptor activity data?

Contradictions arise from enantiomeric impurities and assay variability. Solutions include:

  • Chiral purity validation : Ensure enantiomer separation (e.g., LC–HR-MS) to avoid cross-contamination.
  • Dose-response standardization : Use consistent agonist concentration ranges across assays.
  • Receptor specificity controls : Include selective CB1/CB2 antagonists (e.g., SR141716A for CB1) to confirm target engagement .

Q. What strategies optimize in vitro metabolic studies for detecting low-abundance metabolites?

  • Extended incubation times : Monitor metabolite formation kinetics to capture stable intermediates.
  • Collision energy ramping : Adjust MS/MS parameters to fragment both parent and metabolite ions.
  • Isotopic labeling : Use deuterated analogs to trace metabolic pathways .

Q. How should researchers reconcile discrepancies between in vitro and in vivo metabolic data for this compound?

In vitro models (e.g., HLM) lack systemic factors like renal excretion. To address this:

  • Cross-validate with in vivo samples : Compare HLM results with human hepatocyte incubations or urine samples from clinical cases.
  • Quantitative metabolite profiling : Use stable isotope dilution to measure absolute concentrations .

Q. What ethical and data management considerations apply to studies involving synthetic cannabinoids like this compound?

  • Data anonymization : Remove identifiers from clinical samples to comply with GDPR.
  • Secure storage : Encrypt datasets containing sensitive pharmacological profiles.
  • Reproducibility protocols : Share raw spectra and assay conditions via repositories like Zenodo .

Q. How do stability challenges in biological matrices affect this compound quantification, and how can they be mitigated?

this compound degrades in plasma under prolonged storage. Mitigation strategies include:

  • Immediate freezing : Store samples at −80°C post-collection.
  • Antioxidant additives : Use ascorbic acid to prevent oxidative degradation.
  • Short-term stability assays : Validate recovery rates within 24–72 hours .

Q. What computational tools assist in predicting this compound’s structure-activity relationships (SAR)?

Molecular docking software (e.g., AutoDock Vina) models ligand-receptor interactions, predicting binding affinities for CB1/CB2. Pair with density functional theory (DFT) to analyze electronic properties influencing agonist potency .

Q. Methodological Resources

  • Metabolic Pathway Mapping : Use the Kyoto Encyclopedia of Genes and Genomes (KEGG) to cross-reference detected metabolites with known enzymatic pathways .
  • Chiral Separation Protocols : Refer to the CHIRBASE database for optimized LC conditions for synthetic cannabinoids .
  • Data Repositories : Upload spectra to MassIVE for community validation .

Properties

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHWDSGURMXMGE-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009998
Record name APP-CHMINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185887-14-2
Record name N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185887-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name APP-CHMINACA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APP-CHMINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APP-CHMINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3877T06H05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.